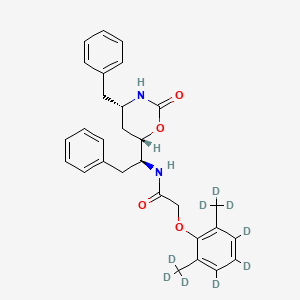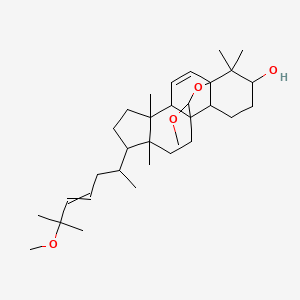![molecular formula C7H3BrClNS B12430419 3-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12430419.png)
3-Bromo-6-chlorothieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both bromine and chlorine substituents on a thieno[3,2-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chlorothieno[3,2-c]pyridine typically involves multi-step processes. One common method includes the bromination and chlorination of a thieno[3,2-c]pyridine precursor. The process may involve:
Bromination: Using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often rely on:
Bulk Chemicals: Starting from readily available and inexpensive bulk chemicals.
Standard Laboratory Equipment: Utilizing standard laboratory equipment to ensure reproducibility and scalability.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity without the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-chlorothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Such as nucleophilic aromatic substitution (SNAr) where the bromine or chlorine atoms can be replaced by other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can react with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted thieno[3,2-c]pyridines .
Aplicaciones Científicas De Investigación
3-Bromo-6-chlorothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chlorothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by:
Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to and modulating the activity of cellular receptors.
Disrupting Biological Pathways: Interfering with key biological pathways, such as those involved in cell proliferation or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Another heterocyclic compound with similar bromine and chlorine substituents.
3-Bromo-4-chlorothieno[3,2-c]pyridine: A closely related compound with a different substitution pattern.
Uniqueness
3-Bromo-6-chlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C7H3BrClNS |
|---|---|
Peso molecular |
248.53 g/mol |
Nombre IUPAC |
3-bromo-6-chlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-1-7(9)10-2-4(5)6/h1-3H |
Clave InChI |
SCWJTJLGTPJQTP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Cl)C(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


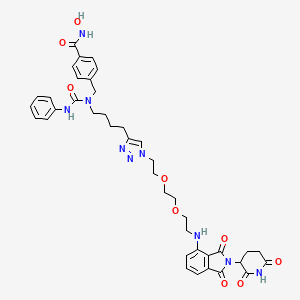
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)
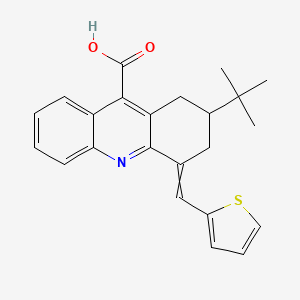
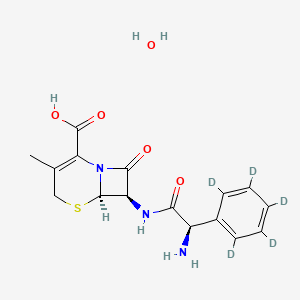
![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
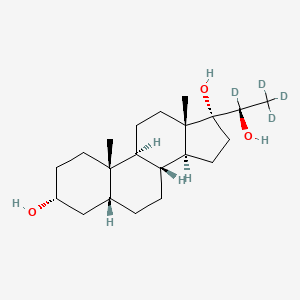
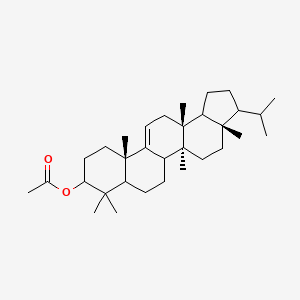
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
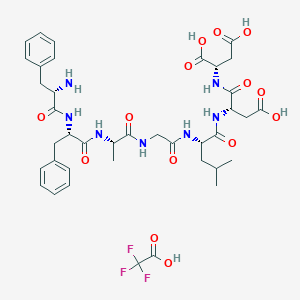
![[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)
